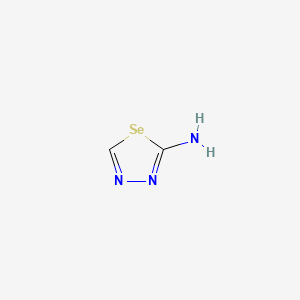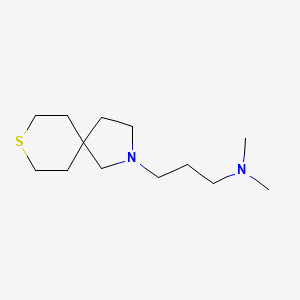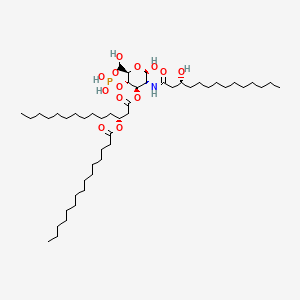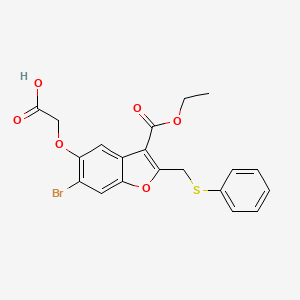
Ferrocenium picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ferrocenium picrate is an organometallic compound that combines the ferrocenium cation with the picrate anion. Ferrocenium is the oxidized form of ferrocene, a well-known metallocene with iron sandwiched between two cyclopentadienyl rings. Picrate is the anion derived from picric acid, a nitroaromatic compound. The combination of these two components results in a compound with unique electrochemical and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ferrocenium picrate can be synthesized through the oxidation of ferrocene using an oxidizing agent such as silver picrate. The reaction typically occurs in an organic solvent like dichloromethane. The general reaction is as follows:
Fe(C5H5)2+AgPic→[Fe(C5H5)2]+Pic−+Ag
where Fe(C₅H₅)₂ is ferrocene, AgPic is silver picrate, and [Fe(C₅H₅)₂]⁺Pic⁻ is this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ferrocenium picrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: The ferrocenium cation can be reduced back to ferrocene, and vice versa.
Substitution Reactions: The cyclopentadienyl rings in ferrocenium can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Silver picrate, ferric chloride.
Reducing Agents: Sodium borohydride, zinc dust.
Solvents: Dichloromethane, acetonitrile.
Major Products
Reduction: Ferrocene.
Substitution: Various substituted ferrocenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ferrocenium picrate has several applications in scientific research:
Electrochemistry: Used as a redox-active compound in electrochemical sensors and batteries.
Catalysis: Acts as a catalyst in organic synthesis, particularly in oxidation reactions.
Materials Science: Incorporated into polymers and materials for enhanced electronic properties.
Biological Studies: Investigated for its potential in DNA cleavage and other biochemical applications.
Mecanismo De Acción
The mechanism of action of ferrocenium picrate involves its redox properties. The ferrocenium cation can accept or donate an electron, making it a versatile redox agent. In biological systems, it can generate reactive oxygen species through a Fenton-like mechanism, leading to DNA cleavage . The molecular targets include DNA and other biomolecules that can undergo oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: The neutral form of ferrocenium, widely used in organometallic chemistry.
Ferrocenium Hexafluorophosphate: Another ferrocenium salt with different anionic counterpart.
Ferrocenium Tetrafluoroborate: Similar to ferrocenium picrate but with tetrafluoroborate anion.
Uniqueness
The combination of ferrocenium’s redox activity and picrate’s nitroaromatic characteristics makes it a compound of interest in various fields .
Propiedades
Número CAS |
11077-21-7 |
|---|---|
Fórmula molecular |
C16H12FeN3O7-3 |
Peso molecular |
414.13 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;iron;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C6H3N3O7.2C5H5.Fe/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;2*1-2-4-5-3-1;/h1-2,10H;2*1-5H;/q;2*-1;/p-1 |
Clave InChI |
WTZXGPNJQZACFU-UHFFFAOYSA-M |
SMILES canónico |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2-Dimethyl-5-(2-sulfinyl-1,3-dithiolan-4-yl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12788201.png)


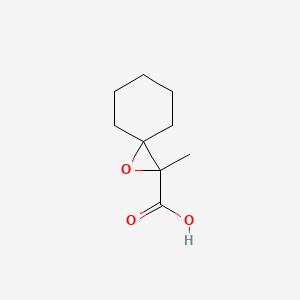
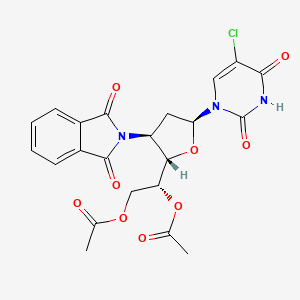
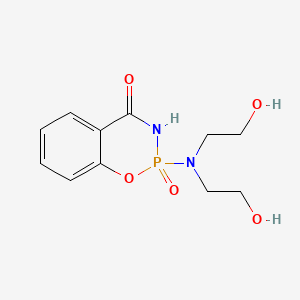
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)
